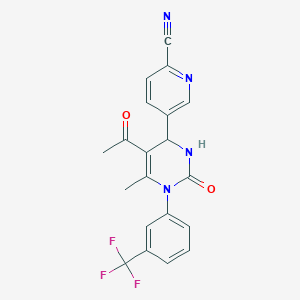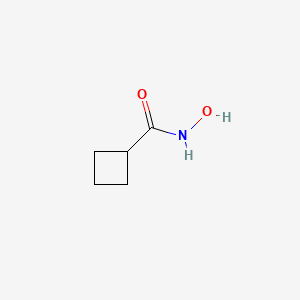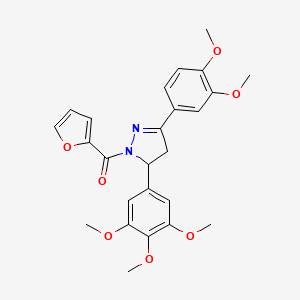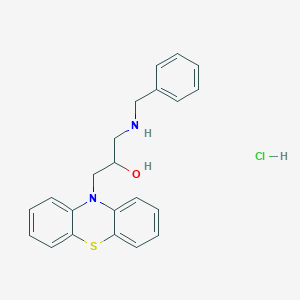![molecular formula C6H16Cl2N2OS B2927982 [3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride CAS No. 2445794-75-0](/img/structure/B2927982.png)
[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride” is a chemical compound with a molecular weight of 224.13 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H13N3.2ClH/c9-5-7-3-8(4-7)11-2-1-10-6-11;;/h1-2,6-8H,3-5,9H2;2*1H/t7-,8+;; . This code provides a detailed description of the molecule’s structure, including its atomic connectivity and stereochemistry. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
The scientific research surrounding [3-(Methylsulfonimidoyl)cyclobutyl]methanamine; dihydrochloride primarily focuses on its utility in chemical synthesis and reactions. This compound serves as an intermediary or reactant in various chemical processes, demonstrating its versatility in organic synthesis.
Synthesis of Tetrahydroquinazolinone Derivatives : One study illustrates the use of related compounds in the synthesis of tetrahydroquinazolinone derivatives through Michael addition followed by cyclization processes. This method highlights the potential for [3-(Methylsulfonimidoyl)cyclobutyl]methanamine; dihydrochloride in facilitating the construction of complex heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals (Dalai et al., 2006).
Cyclisation Reactions : Another application involves cyclisation reactions to produce cyclic compounds with high enantiomeric purity. This process showcases the chemical's role in stereoselective synthesis, which is crucial for creating active pharmaceutical ingredients with desired biological activities (Betts et al., 1999).
Titrimetric Determination : It has been used indirectly in the titrimetric determination of organic compounds through reactions with bromine chloride, indicating its potential application in analytical chemistry for quantifying organic substrates (Verma et al., 1978).
Biological and Medicinal Chemistry Applications
While direct applications of [3-(Methylsulfonimidoyl)cyclobutyl]methanamine; dihydrochloride in biological contexts were not found, the methodologies and chemical reactions involving similar compounds suggest potential in drug discovery and development. For instance, the synthesis of complex molecules with biological activities involves steps that could leverage the chemical properties of [3-(Methylsulfonimidoyl)cyclobutyl]methanamine; dihydrochloride.
Enzymatic Reactions and Toxicity Studies : Research on related sulfonimidoyl compounds has explored their enzymatic reactions and potential toxicity, indicating a broader interest in the biological activities of sulfonimidoyl derivatives. Such studies can inform the development of therapeutic agents or provide insights into the metabolic pathways involving these compounds (Cooper et al., 1976).
Synthetic Methodologies for Bioactive Molecules : The synthesis of bioactive molecules, such as pyrazoles and pyrrolizidines, often requires intermediates like [3-(Methylsulfonimidoyl)cyclobutyl]methanamine; dihydrochloride. These methodologies are vital for the pharmaceutical industry in creating drugs with specific biological effects (Moosavi‐Zare et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
[3-(methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2OS.2ClH/c1-10(8,9)6-2-5(3-6)4-7;;/h5-6,8H,2-4,7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXRIQDBLSVRLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1CC(C1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2927899.png)
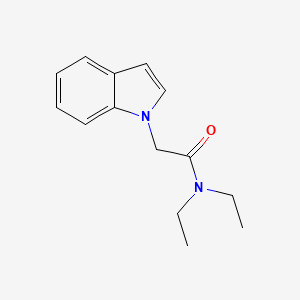
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2927906.png)
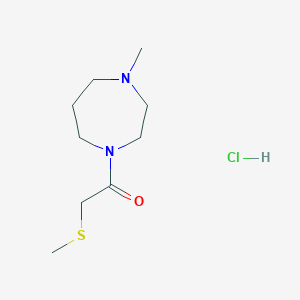
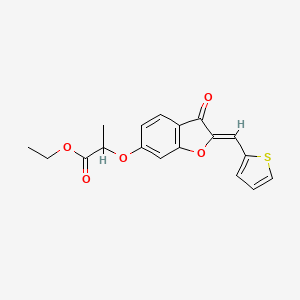
![6-Azaspiro[2.6]nonane-6-carbonyl chloride](/img/structure/B2927911.png)
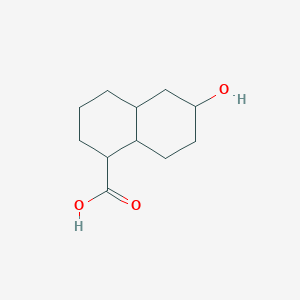
![1-(cyclopropylmethyl)-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2927915.png)
